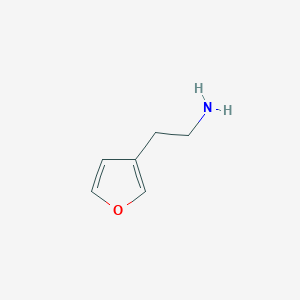

2-(Furan-3-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

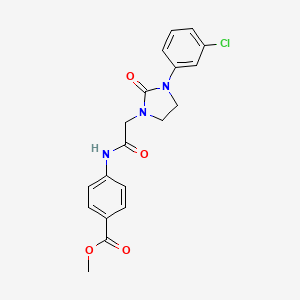

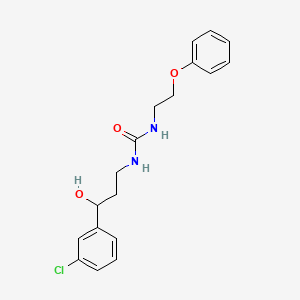

2-(Furan-3-yl)ethanamine is a chemical compound with the molecular formula C6H9NO . It is also known by its English alias 2-(furan-3-yl)ethanamine hydrochloride .

Synthesis Analysis

The synthesis of furan compounds has been a topic of interest in recent years. A novel synthesis of diversely substituted 2-(furan-3-yl)acetates via palladium-catalyzed one-pot multi-component reactions of allenols, aryl iodides, alcohols, and carbon monoxide has been developed . This formation features a cascade process combining carbonylation of aryl iodides .Molecular Structure Analysis

The molecular structure of 2-(Furan-3-yl)ethanamine has been analyzed in various studies. The molecular formula is C6H9NO, with an average mass of 111.142 Da and a monoisotopic mass of 111.068413 Da .Chemical Reactions Analysis

The chemical reactions involving 2-(Furan-3-yl)ethanamine are complex and involve various processes. For instance, a reaction mechanism involving the protonation of the endocyclic double bond to put the charge alpha to the captured MeO has been proposed .Aplicaciones Científicas De Investigación

Synthesis and Fluorescent Properties : A study by Boobalan, Imran, & Nagarajan (2012) reported the synthesis of a highly water-soluble and fluorescent compound derived from 2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethanamine. This compound demonstrates potential for applications in fluorescence microscopy and bioimaging.

Asymmetric Synthesis of Chiral Building Blocks : Research by Demir, Seşenoğlu, & Gerçek-Arkin (2001) focused on the synthesis of both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine. These enantiomers are important chiral building blocks in organic synthesis, highlighting the compound's utility in stereoselective synthesis.

DNA Binding and Cytotoxicity Studies : A study on Cu(II) complexes with tridentate ligands, including a derivative of 2-(furan-3-yl)ethanamine, showed their DNA binding propensity and potential cytotoxicity against cancer cells (Kumar et al., 2012).

Corrosion Inhibition : Guimarães et al. (2020) investigated nitrogenated derivatives of furfural, including 2-((furan-2-ylmethylene)amino)ethan-1-ol, as corrosion inhibitors for mild steel in acidic solutions. This study indicates the potential use of such compounds in industrial applications to protect metals from corrosion (Guimarães et al., 2020).

Antibacterial Activity : Khumar, Ezhilarasi, & Prabha (2018) synthesized novel pyrazole derivatives containing the furan nucleus and evaluated their antibacterial activity, suggesting the role of these compounds in developing new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).

Synthesis of Polyheterocyclic Compounds : Mayorova, Grinev, & Yegorova (2021) described the use of substituted furan-2(3H)-ones, including derivatives of 2-(furan-3-yl)ethanamine, in synthesizing complex poly-N-heterocycles with potential biological effects (Mayorova, Grinev, & Yegorova, 2021).

Mecanismo De Acción

Target of Action

The primary target of 2-(Furan-3-yl)ethanamine is the crystallization process of FAPbI3, a type of perovskite used in solar cells . This compound plays a pivotal role in regulating this process .

Mode of Action

2-(Furan-3-yl)ethanamine interacts with its target by being incorporated into the perovskite precursor solution . This effectively suppresses the formation of undesirable non-perovskite phase impurities while promoting the oriented crystallization of the α-phase FAPbI3 .

Biochemical Pathways

The biochemical pathway affected by 2-(Furan-3-yl)ethanamine is the crystallization process of FAPbI3 . The downstream effects include a more uniform surface potential and reduced defect density in the resulting FAPbI3 film .

Pharmacokinetics

Its solubility in the perovskite precursor solution suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of 2-(Furan-3-yl)ethanamine’s action include the suppression of undesirable non-perovskite phase impurities and the promotion of the oriented crystallization of the α-phase FAPbI3 . This leads to a more uniform surface potential and reduced defect density in the resulting FAPbI3 film .

Action Environment

The action of 2-(Furan-3-yl)ethanamine can be influenced by environmental factors such as the composition of the perovskite precursor solution . .

Propiedades

IUPAC Name |

2-(furan-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFMZQJGVKVYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-3-yl)ethanamine | |

CAS RN |

53916-75-9 |

Source

|

| Record name | 2-(furan-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2934532.png)

![N'-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]-3,3-dimethylbutanehydrazide](/img/structure/B2934534.png)

![N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide](/img/structure/B2934538.png)

![8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2934544.png)

![3-[[1-(5-Methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2934546.png)